Cfda-AM
Overview
Description
The research on carboxylic group-functionalized mesoporous silicas and related compounds provides foundational knowledge necessary for understanding "Cfda-AM". These compounds, synthesized through various methods, exhibit unique structures and functionalities critical for diverse applications, highlighting the importance of molecular structure and chemical property analysis (Han et al., 2007).
Synthesis Analysis
In synthesizing carboxylic group-functionalized mesoporous silicas (CFMSs), cationic surfactants and carboxyethylsilanetriol sodium salt (CES) are utilized, demonstrating the synthesis's intricate nature and the critical role of charge density in determining the mesoporous materials' structure and functionality (Han et al., 2007).
Molecular Structure Analysis
The molecular structures of X-CF3 molecules, including variations like Cl, Br, I, reveal a correlation between C-F bond length and the electronegativity of the X atom, illustrating the impact of electronic distribution on molecular configuration (Typke et al., 1978).
Chemical Reactions and Properties
Tris(trifluoromethyl)borane carbonyl, (CF3)3BCO, showcases unique reactions with nucleophiles, demonstrating varied pathways such as nucleophilic substitution of CO or addition to the carbonyl group's C atom. This compound's synthesis, chemical, and spectroscopic properties provide insights into its reactivity and stability, offering a glimpse into the chemical behavior of similar compounds (Finze et al., 2002).
Physical Properties Analysis
The study on fluorinated graphene structures, such as fluorographene (CF), sheds light on the material's high mechanical strength, charged surfaces, and electronic properties, emphasizing the significance of structural parameters and electronic densities in determining physical properties (Sahin et al., 2011).
Chemical Properties Analysis
Cyano- and isocyanotris(trifluoromethyl)borates' syntheses and their structural analysis through X-ray diffraction elucidate the properties of borate anions and their interactions. This research highlights the intricate relationship between molecular structure and chemical properties, relevant to understanding compounds like "Cfda-AM" (Finze et al., 2005).
Scientific Research Applications
Cellular Esterase Assays : Cfda-AM has been identified as a useful substrate probe for flow cytoenzymological assays of cellular esterases, particularly in comparison to other fluorescein derivatives (Dive, Cox, Watson, & Workman, 1988).
Cytotoxicity Detection in Medical Devices : The CFDA method is effective in detecting and quantifying the cytotoxicity of materials used in medical devices. It's especially suitable for applications involving limited numbers of cells and biological reagents (Arita et al., 1989).
Cellular Proliferation Assays : This method is also rapid and reliable for detecting cellular proliferation, assisting in the assay of growth factors and growth-inhibiting antibodies (Hansson et al., 1987).
Bacterial Transport in Environmental Studies : Cfda-AM is efficient in labeling cells for bacterial transport experiments, which is crucial in microbial ecology research, particularly in subsurface environments (Fuller et al., 2000).
Leukocyte Tracking in Inflammatory and Immune Diseases : In mice, CFDA SE labeling of blood cells allows for tracking leukocyte recruitment into lymphoid tissues and inflammation sites. This is significant for studying inflammatory and immune diseases (Becker, Chen, Hay, & Cybulsky, 2004).
Estimating Bacterial Growth Rates : Cfda/SE-stained cells can estimate bacterial doubling times in groundwater systems, providing insights into microbial dynamics (Mailloux & Fuller, 2003).
Studying Drug Regulation and Innovation : The applications of Cfda-AM extend beyond biological assays. For instance, the overhaul of China's CFDA aims to strengthen the regulatory aspects of drug innovation, potentially benefiting various drug types (Jia, 2013).
Viability Assays in Microbiology : Cfda/SE, when combined with TOTO-1, makes an excellent live/dead assay for assessing the viability of lactic acid bacteria, which is crucial in food microbiology (Bunthof et al., 2001).
Safety And Hazards
According to the safety data sheet, Cfda-AM is not intended to be used as a human or animal diagnostic or therapeutic reagent . It should only be used as a stain for determining yeast vitality . The safety data sheet also mentions that Cfda-AM does not contain components which are considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1 % or higher .
properties
IUPAC Name |
acetyloxymethyl 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O11/c1-14(29)34-13-35-26(32)17-4-7-21-20(10-17)27(33)39-28(21)22-8-5-18(36-15(2)30)11-24(22)38-25-12-19(37-16(3)31)6-9-23(25)28/h4-12H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBUJZYYYBVSEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154324 | |
Record name | CFDA-AM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90154324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cfda-AM | |
CAS RN |
124412-00-6 | |
Record name | CFDA-AM | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124412006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CFDA-AM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90154324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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